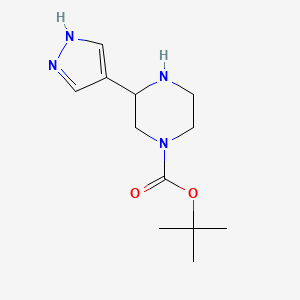![molecular formula C19H17ClF3N3O2S B2891330 3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 956607-36-6](/img/structure/B2891330.png)
3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two carbon atoms and three nitrogen atoms, is a key feature. The sulfinyl group, consisting of a sulfur atom double-bonded to an oxygen atom and single-bonded to a carbon atom, is another important structural element .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the triazole ring might participate in reactions with electrophiles or nucleophiles. The sulfinyl group could potentially be oxidized to a sulfonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfinyl group and the aromatic triazole and phenyl rings could affect its solubility, melting point, and boiling point .Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have demonstrated significant efficiency as corrosion inhibitors for metals in acidic media. For instance, a study explored the inhibitory action of a triazole derivative on mild steel corrosion, revealing high inhibition efficiencies in both hydrochloric and sulfuric acid environments. The mechanism of adsorption was discussed, following Langmuir's adsorption isotherm, indicating the strong potential of triazole compounds in corrosion protection applications (Lagrenée et al., 2002).
Antimicrobial Activities
Research on sulphur containing 1,2,4-triazole derivatives has shown notable antimicrobial activity against various bacteria and fungi. This suggests the potential of triazole compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (Rao et al., 2014).
Molecular Interactions and Structural Analysis
Studies on triazole derivatives also include molecular structural analysis and interactions. For example, the synthesis, spectroscopic, and X-ray characterization of triazole derivatives have been reported, with findings on their self-assembled dimer structures and interactions analyzed using Hirshfeld surface analysis and DFT calculations. These studies contribute to a deeper understanding of the molecular properties and potential applications of triazole derivatives in materials science and molecular engineering (Ahmed et al., 2020).
Synthesis Methodologies
Additionally, the research includes various synthesis methodologies for triazole derivatives, illustrating the versatility and potential for customization of these compounds for specific applications. The development of novel synthesis routes allows for the exploration of new compounds with tailored properties for use in diverse scientific fields (Karabasanagouda et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2S/c1-2-26-17(11-28-16-5-3-4-14(10-16)19(21,22)23)24-25-18(26)29(27)12-13-6-8-15(20)9-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJQNNYNNKEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
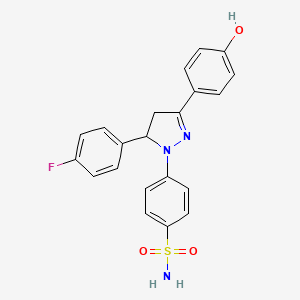
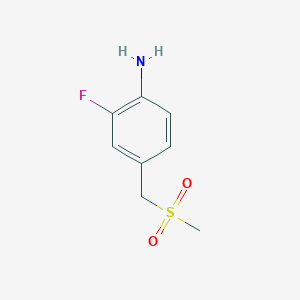
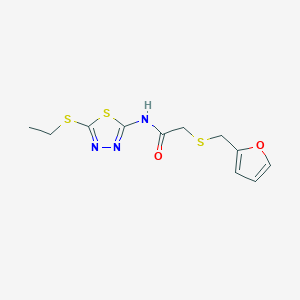
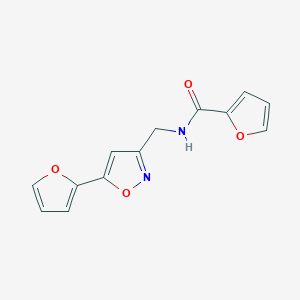
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride](/img/structure/B2891256.png)
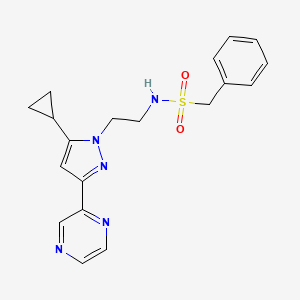
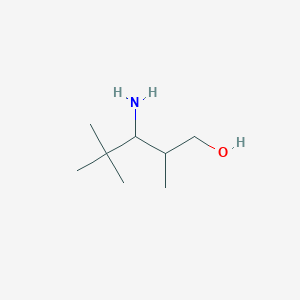
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
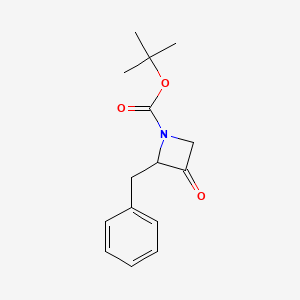
![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)
